Ethane-1,2-diol;4-methylbenzenesulfonic acid
Overview
Description
Ethane-1,2-diol;4-methylbenzenesulfonic acid is a useful research compound. Its molecular formula is C20H34O12S2 and its molecular weight is 530.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organocatalysis : Ethane-1,2-diol and 4-methylbenzenesulfonic acid are involved in organocatalytic reactions. For instance, 4-methylbenzenesulfonic acid monohydrate has been used as a catalyst in the synthesis of polysubstituted pyrroles, combining 1,2-diones, arylamines, and aldehydes (Zheng, Wang, & Zhou, 2015).
Lipid Peroxidation Studies : Ethane-1,2-diol has been used to measure lipid peroxidation in spinach chloroplasts exposed to sulfite. This study provides insights into the oxidative stress mechanisms in plants (Peiser, Lizada, & Yang, 1982).
Polymer Chemistry : In the field of polymer chemistry, compounds like [bis(diphenylphosphino)ethane][N-((1S,2R)-2-hydroxo-1,2-diphenylethyl)-4-methyl-benzenesulfonamidato]platinum(II) have been synthesized for initiating ring-opening polymerization of amino acid N-carboxyanhydrides (Peng, Lai, & Lin, 2008).
Molecular Structure Studies : Research on the molecular structures of compounds like 1,2-bis(4-pyridyl)ethane and their interactions with other molecules has been conducted, providing insights into supramolecular chemistry and crystal engineering (Tabuchi, Gotoh, & Ishida, 2015).
X-Ray Diffraction and Molecular Dynamics : Detailed experimental and theoretical investigations have been conducted on glycol derivatives like ethane-1,2-diol, revealing insights into their molecular structure and dynamics (Gontrani, Tagliatesta, Agresti, Pescetelli, & Carbone, 2020).
Catalysis in Organic Synthesis : Ethane-1,2-diol derivatives have been utilized in catalysis for organic synthesis. For instance, Brønsted acid catalyzed asymmetric reduction of ketones and acyl silanes using chiral anti-pentane-2,4-diol is an example of this application (Matsuo, Hattori, & Ishibashi, 2010).
properties
IUPAC Name |
ethane-1,2-diol;4-methylbenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.3C2H6O2/c2*1-6-2-4-7(5-3-6)11(8,9)10;3*3-1-2-4/h2*2-5H,1H3,(H,8,9,10);3*3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFMXNFSHVDLCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C(CO)O.C(CO)O.C(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O12S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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